N1-(4-chlorophenethyl)-N2-(3-fluorophenyl)oxalamide
Description
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-N'-(3-fluorophenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN2O2/c17-12-6-4-11(5-7-12)8-9-19-15(21)16(22)20-14-3-1-2-13(18)10-14/h1-7,10H,8-9H2,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAROTRGXJGVYNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C(=O)NCCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(4-chlorophenethyl)-N2-(3-fluorophenyl)oxalamide typically involves the reaction of 4-chlorophenethylamine with 3-fluorophenyl isocyanate in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: N1-(4-chlorophenethyl)-N2-(3-fluorophenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxalamide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxalamide group to amine derivatives.
Substitution: The chlorophenethyl and fluorophenyl groups can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products:
Oxidation: Oxalamide derivatives with additional functional groups.
Reduction: Amine derivatives.
Substitution: Substituted phenethyl and phenyl derivatives.
Scientific Research Applications
N1-(4-chlorophenethyl)-N2-(3-fluorophenyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N1-(4-chlorophenethyl)-N2-(3-fluorophenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby exerting its biological effects. The presence of the chlorophenethyl and fluorophenyl groups enhances its binding affinity and specificity towards the target molecules .
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
Key Observations:
Substituent Effects on Synthesis Efficiency: Electron-withdrawing groups (e.g., chloro, fluoro) at N1/N2 positions correlate with moderate yields (33–72%) . High yields (e.g., 83% for compound 21 in ) are observed with ethoxy or methoxy groups, suggesting steric and electronic factors influence reaction pathways .
Spectral Trends :
- Fluorine Substituents : In compound 28, the 3-fluoro group induces significant coupling (JCF = 243.6 Hz) in 13C NMR, a hallmark of aromatic fluorine-carbon interactions . Similar effects would be expected for the target compound’s 3-fluorophenyl group.
- Chlorine Substituents : Compounds with 4-chlorophenyl groups (e.g., 72) show distinct aromatic proton splitting (δH 7.87–7.83) in 1H NMR, consistent with para-substitution patterns .
Physicochemical Properties :
- Adamantyl-containing oxalamides (e.g., compound 10) exhibit high thermal stability (m.p. >210°C), while phenethyl derivatives (e.g., 72) are typically isolated as white solids with >90% HPLC purity .
Biological Activity
N1-(4-chlorophenethyl)-N2-(3-fluorophenyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula: C16H15ClF N2O
- Molecular Weight: 303.76 g/mol
- CAS Number: 898357-69-2
The compound consists of an oxalamide backbone with substituted phenyl groups, which may contribute to its biological activity through various mechanisms.
Biological Activity
Research indicates that oxalamides and their derivatives often exhibit diverse biological activities, including:
- Anticancer Activity: Several studies have demonstrated that oxalamide derivatives can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases.
- Antimicrobial Properties: Some oxalamides have shown efficacy against various bacterial strains, potentially through disruption of cell membrane integrity or inhibition of protein synthesis.
Table 1: Summary of Biological Activities
| Activity Type | Reported Effects | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis in cancer cells | |
| Antimicrobial | Inhibition of bacterial growth | |
| Enzyme Inhibition | Inhibition of kinases and topoisomerases |
Case Studies
Case Study 1: Anticancer Activity Assessment
In a study evaluating the anticancer properties of various oxalamides, this compound was tested against several cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations. The mechanism was linked to the activation of the intrinsic apoptotic pathway, characterized by increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic factors.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of the compound against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections. The study proposed that the mechanism involved disruption of bacterial cell walls and interference with metabolic processes.
Pharmacokinetics
While specific pharmacokinetic data for this compound are not extensively documented, general properties can be inferred from similar compounds:
- Absorption: Likely well-absorbed due to lipophilicity from aromatic substitutions.
- Distribution: Expected to have a broad volume of distribution owing to its non-polar characteristics.
- Metabolism: Potentially metabolized by cytochrome P450 enzymes, leading to various metabolites.
- Excretion: Primarily through renal pathways.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N1-(4-chlorophenethyl)-N2-(3-fluorophenyl)oxalamide, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves coupling 4-chlorophenethylamine and 3-fluorophenylamine derivatives via oxalyl chloride intermediates. Key steps include:
- Step 1 : Activation of oxalic acid derivatives (e.g., oxalyl chloride) under anhydrous conditions.
- Step 2 : Sequential nucleophilic substitution reactions with amine precursors.
- Step 3 : Purification via recrystallization or column chromatography using solvents like ethyl acetate/hexane .
- Optimization : Control reaction temperature (0–25°C), use coupling agents (e.g., DCC, EDC), and monitor progress via TLC. Confirm purity using HPLC (≥95%) and characterize via / NMR and high-resolution mass spectrometry (HRMS) .
Q. How can structural integrity and stereochemistry of the compound be validated?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : NMR identifies aromatic protons (δ 7.1–7.4 ppm for chlorophenyl; δ 6.8–7.3 ppm for fluorophenyl) and amide NH signals (δ 8.5–10.5 ppm). NMR confirms fluorine environment (e.g., δ -120 ppm for fluorophenyl) .
- Mass Spectrometry (MS) : HRMS calculates exact mass (e.g., CHClFNO: 352.06 g/mol) to verify molecular formula .
- X-ray Crystallography : Resolve stereochemistry if crystalline derivatives are obtained .
Advanced Research Questions
Q. What experimental strategies address contradictory data in reported biological activities (e.g., receptor binding vs. cellular assays)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (K) to neurokinin-1 receptors or other targets. Compare with cellular assays (e.g., Ca flux in HEK293 cells) to validate functional activity .
- Dose-Response Studies : Use IC/EC curves to reconcile discrepancies between in vitro and in vivo potency.
- Computational Docking : Model interactions with receptor active sites (e.g., using AutoDock Vina) to rationalize binding data .
Q. How can metabolic stability and degradation pathways be investigated for this oxalamide derivative?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Track hydroxylation or dehalogenation products .
- Forced Degradation Studies : Expose to acidic (HCl), basic (NaOH), oxidative (HO), and photolytic conditions. Monitor degradation via HPLC and identify byproducts .
- Stability in Buffer Solutions : Assess pH-dependent hydrolysis (e.g., pH 1–9) at 37°C over 24–72 hours .
Q. What strategies optimize selectivity against off-target receptors (e.g., kinase vs. GPCR activity)?
- Methodological Answer :
- Kinase Profiling : Screen against kinase panels (e.g., Eurofins) to identify off-target inhibition. Use ATP-competitive assays to differentiate binding modes .
- GPCR Functional Assays : Test cAMP accumulation or β-arrestin recruitment (e.g., using TR-FRET) to confirm target specificity .
- Structural Modifications : Introduce substituents (e.g., methyl, methoxy) on phenyl rings to sterically hinder off-target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
